molecular formula C11H10N2O4S B6145966 4-(4-methanesulfonyl-1H-pyrazol-1-yl)benzoic acid CAS No. 2137826-28-7

4-(4-methanesulfonyl-1H-pyrazol-1-yl)benzoic acid

Cat. No. B6145966
CAS RN: 2137826-28-7
M. Wt: 266.3
InChI Key:
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Description

“4-(4-methanesulfonyl-1H-pyrazol-1-yl)benzoic acid” is a chemical compound with the molecular formula C11H10N2O4S . It is a heterocyclic building block and is often used in organic synthesis reactions .


Synthesis Analysis

The synthesis of “4-(4-methanesulfonyl-1H-pyrazol-1-yl)benzoic acid” involves several steps. One common method involves the reaction of 1-bromo-4-nitrobenzene with 4-aminopyrazole to form 4-bromo-1H-pyrazole. This is then subjected to a palladium-catalyzed coupling reaction with benzoic acid to produce the final product .


Molecular Structure Analysis

The molecular structure of “4-(4-methanesulfonyl-1H-pyrazol-1-yl)benzoic acid” is characterized by a pyrazole ring attached to a benzoic acid group. The pyrazole ring carries a methanesulfonyl group at the 4-position .


Chemical Reactions Analysis

The chemical reactions involving “4-(4-methanesulfonyl-1H-pyrazol-1-yl)benzoic acid” are typically those of a heterocyclic compound. It can participate in various organic reactions, including coupling reactions .


Physical And Chemical Properties Analysis

“4-(4-methanesulfonyl-1H-pyrazol-1-yl)benzoic acid” is predicted to have a boiling point of 533.4±46.0 °C and a density of 1.46±0.1 g/cm3. Its pKa is predicted to be 3.66±0.10 .

Mechanism of Action

While the specific mechanism of action of “4-(4-methanesulfonyl-1H-pyrazol-1-yl)benzoic acid” is not mentioned in the search results, similar compounds have been found to exhibit antimicrobial activities . They have shown zones of growth inhibition against certain bacteria, suggesting that they may disrupt the bacterial cell membrane .

Future Directions

The future directions for “4-(4-methanesulfonyl-1H-pyrazol-1-yl)benzoic acid” could involve further exploration of its antimicrobial properties . Additionally, its use as a building block in organic synthesis suggests potential applications in the development of new organic compounds .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-(4-methanesulfonyl-1H-pyrazol-1-yl)benzoic acid involves the reaction of 4-aminobenzoic acid with methanesulfonyl chloride to form 4-methanesulfonylbenzoic acid, which is then reacted with 1H-pyrazole-1-carboxylic acid to form the final product.", "Starting Materials": [ "4-aminobenzoic acid", "methanesulfonyl chloride", "1H-pyrazole-1-carboxylic acid", "diethyl ether", "sodium hydroxide", "hydrochloric acid", "water" ], "Reaction": [ "Step 1: Dissolve 4-aminobenzoic acid (1.0 g) in diethyl ether (20 mL) and add a solution of methanesulfonyl chloride (1.2 g) in diethyl ether (10 mL) dropwise with stirring. Continue stirring for 2 hours at room temperature.", "Step 2: Filter the resulting solid and wash with diethyl ether. Dry the solid under vacuum to obtain 4-methanesulfonylbenzoic acid (1.4 g, 87% yield).", "Step 3: Dissolve 4-methanesulfonylbenzoic acid (1.0 g) and 1H-pyrazole-1-carboxylic acid (1.2 g) in diethyl ether (20 mL) and add a solution of sodium hydroxide (0.5 g) in water (10 mL) dropwise with stirring. Continue stirring for 2 hours at room temperature.", "Step 4: Acidify the reaction mixture with hydrochloric acid and filter the resulting solid. Wash with water and dry under vacuum to obtain 4-(4-methanesulfonyl-1H-pyrazol-1-yl)benzoic acid (1.2 g, 75% yield)." ] }

CAS RN

2137826-28-7

Product Name

4-(4-methanesulfonyl-1H-pyrazol-1-yl)benzoic acid

Molecular Formula

C11H10N2O4S

Molecular Weight

266.3

Purity

95

Origin of Product

United States

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